Isolation, Biosynthesis, and Pharmacological Profiling of 3-O-Coumaroylasiatic Acid from Centella asiatica
Isolation, Biosynthesis, and Pharmacological Profiling of 3-O-Coumaroylasiatic Acid from Centella asiatica
Executive Summary
Centella asiatica (Gotu Kola) is a well-documented medicinal plant renowned for its pentacyclic triterpenoids, notably asiatic acid, madecassic acid, and their corresponding glycosides[1][2]. While these primary centellosides dominate the phytochemical profile, minor esterified derivatives such as 3-O-Coumaroylasiatic acid (CAS: 143773-52-8) have emerged as highly potent, specialized metabolites[3][4]. This phenylpropanoid-conjugated triterpenoid features an asiatic acid backbone esterified with a p-coumaric acid moiety at the C-3 hydroxyl position[5]. This technical guide provides a comprehensive framework detailing the biosynthesis, targeted extraction protocols, analytical characterization, and pharmacological mechanisms of 3-O-Coumaroylasiatic acid, designed for researchers in pharmacognosy and drug discovery.
Biosynthesis and Structural Biology
The biosynthesis of 3-O-Coumaroylasiatic acid represents a metabolic intersection between the triterpenoid and phenylpropanoid pathways.
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Triterpenoid Backbone Formation: The precursor 2,3-oxidosqualene is cyclized by
-amyrin synthase (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -AS) to form the -amyrin/ -amyrin scaffold. Cytochrome P450 monooxygenases (specifically CYP716A83 and CYP714E19) catalyze sequential oxidations at the C-28, C-2, and C-23 positions to yield the aglycone asiatic acid[6]. -
Phenylpropanoid Conjugation: The p-coumaroyl moiety, derived from the shikimate pathway via phenylalanine ammonia-lyase (PAL), is activated to p-coumaroyl-CoA. A specialized BAHD-family acyltransferase catalyzes the esterification of the C-3
-hydroxyl group of asiatic acid with p-coumaroyl-CoA, yielding 3-O-Coumaroylasiatic acid[5]. This conjugation significantly increases the lipophilicity of the molecule, fundamentally altering its binding affinity to target proteins such as -glucosidase[5].
Caption: Biosynthetic pathway of 3-O-Coumaroylasiatic acid in plant models.
Targeted Extraction and Isolation Protocol
Because 3-O-Coumaroylasiatic acid is a minor constituent compared to asiaticoside, standard maceration is insufficient. We recommend an Ultrasound-Assisted Extraction (UAE) coupled with bioassay-guided liquid-liquid partitioning to isolate this specific esterified triterpene[7][8].
Step-by-Step Methodology
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Biomass Preparation & Defatting: Pulverize dried aerial parts of C. asiatica to a fine powder (40 mesh). Defat using n-hexane (1:10 w/v) at room temperature for 24 hours. Causality: This removes non-polar lipids and waxes that cause severe peak broadening and column fouling during downstream chromatography[8].
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Ultrasound-Assisted Extraction (UAE): Extract the defatted biomass using 80% ethanol (v/v) at 48°C for 50 minutes under ultrasonication. Causality: 80% ethanol provides the optimal dielectric constant to solubilize both polar glycosides and moderately non-polar esterified triterpenes[7]. UAE induces acoustic cavitation, physically disrupting cell walls and accelerating mass transfer, which increases total triterpenoid yield by over 50% compared to maceration[7].
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Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure. Suspend the residue in HPLC-grade water and partition successively with chloroform and n-butanol[8]. Causality: The lipophilic p-coumaroyl moiety forces 3-O-Coumaroylasiatic acid to selectively partition into the chloroform fraction, effectively separating it from the highly polar asiaticoside and madecassoside present in the aqueous and butanol layers.
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Silica Gel Column Chromatography: Load the dried chloroform fraction onto a normal-phase silica gel column. Elute with a step-gradient of chloroform:methanol (from 95:5 to 80:20). Monitor fractions via TLC[8].
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Preparative HPLC Purification: Pool fractions containing the target mass (
633.3ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> ). Purify using a C18 preparative column (e.g., Phenomenex Aqua 5µm, 250 x 21.2 mm). Mobile phase: Water (0.1% TFA) and Acetonitrile (0.1% TFA) in a gradient elution[9]. Causality: The addition of Trifluoroacetic acid (TFA) suppresses the ionization of the C-28 carboxylic acid, sharpening the chromatographic peak and preventing tailing[8][9].
Caption: Experimental workflow for the isolation of 3-O-Coumaroylasiatic acid.
Analytical Characterization & Quantitative Data
Identification of 3-O-Coumaroylasiatic acid (
Table 1: Chromatographic and Pharmacological Profile of Key C. asiatica Triterpenoids
| Compound | Molecular Formula | Exact Mass | Extraction Yield (UAE) | Primary Bioactivity Target |
| Asiaticoside | 957.5 | ~1.32% w/w[7] | Smad7 / TGF- | |
| Asiatic Acid | 487.3 | ~0.05% w/w[7] | p38 MAPK (Apoptosis)[10][11] | |
| 3-O-Coumaroylasiatic acid | 633.3 | <0.01% w/w |
Pharmacological Mechanisms
The specific conjugation of p-coumaric acid to the triterpene skeleton dramatically alters its pharmacological landscape, enhancing its efficacy in specific therapeutic domains.
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-Glucosidase Inhibition: 3-O-Coumaroylasiatic acid demonstrates highly potent inhibition of
-glucosidase, a critical enzyme in carbohydrate metabolism. In vitro assays show an inhibition rate of >81% at 100 µM[5]. Molecular docking studies indicate that the phenylpropanoid moiety inserts deeply into the catalytic pockets of the enzyme (NtMGAM and CtMGAM domains, with docking scores of 5.3 and 6.2 respectively), establishing robust stacking interactions that the unconjugated asiatic acid cannot form[5]. -
Apoptosis via p38 MAPK Pathway: Triterpenoids sharing the asiatic acid core induce apoptosis in chemoresistant cancer cell lines (e.g., cisplatin-resistant nasopharyngeal carcinoma)[10][11]. The mechanism is driven by the hyperphosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK)[10][11]. This phosphorylation triggers the intrinsic apoptotic cascade: altering the mitochondrial membrane potential, upregulating the pro-apoptotic protein Bax, downregulating anti-apoptotic Bcl-2, and sequentially activating Caspase-9 and Caspase-3[10][11]. The highly lipophilic coumaroyl ester enhances cellular membrane permeability, potentially amplifying this apoptotic signaling cascade.
Caption: Apoptotic signaling pathway triggered by asiatic acid derivatives via p38 MAPK.
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Elucidation of the Biosynthesis of Asiaticoside and Its Reconstitution in Yeast. ACS Sustainable Chemistry & Engineering.[Link]
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Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells. PubMed.[Link]
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Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells. MDPI.[Link]
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